molecular formula C13H16O4 B1595263 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- CAS No. 65383-61-1

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

Cat. No. B1595263
CAS RN: 65383-61-1
M. Wt: 236.26 g/mol
InChI Key: OMWVNQFGCGNZHE-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 2,3-dihydro-” is a chemical compound with the formula C9H8O2 and a molecular weight of 148.1586 . It is also known by other names such as 4-Chromanone, Chroman-4-one, Chromanone, Isochromanone, 2,3-Dihydro-4-benzopyranone, 2,3-Dihydro-2-benzopyran-4-one, and Chromonone .


Molecular Structure Analysis

The molecular structure of “4H-1-Benzopyran-4-one, 2,3-dihydro-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Isolation and Structural Analysis

  • Isolation from Natural Sources : Compounds related to 4H-1-Benzopyran-4-one have been isolated from natural sources like Uvaria Rufas, highlighting their occurrence in nature and potential biological importance. For example, compounds such as 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one and others have been identified and their crystal structures determined by X-ray diffraction methods (Chantrapromma et al., 1989).

Chemical Reactions and Synthesis

  • Cycloaddition Reactions : Studies have investigated the [4 + 2]-cycloaddition reactions of benzopyran derivatives, such as 3-amino-4-imino-4H-thieno[3,4-c][1]benzopyran, which is closely related to the target molecule, demonstrating the versatility of these compounds in synthetic chemistry (Nyiondi-Bonguen et al., 1994).
  • Synthesis of Derivatives : The synthesis of various derivatives of benzopyrans, including those related to 4H-1-Benzopyran-4-one, has been a focus of research, indicating the chemical adaptability and potential for creating diverse compounds for various applications (Mulwad & Hegde, 2009).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Some derivatives of 4H-1-Benzopyran-4-one have shown good antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Mulwad & Hegde, 2009).
  • Inhibition of Insulin Release : Certain benzopyran derivatives have been studied for their inhibitory effects on the insulin releasing process, indicating a potential application in diabetes research or treatment (Florence et al., 2011).

Structural and Conformational Studies

  • Crystal Structure Determination : Detailed analysis of the crystal structure of related compounds has been conducted, providing insights into the molecular geometry and potential interactions of these molecules (Yoon et al., 1998).

properties

IUPAC Name

6,7-dimethoxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWVNQFGCGNZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=C(C=C2O1)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070312
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

CAS RN

65383-61-1
Record name 6,7-Dimethoxy-2,2-dimethyl-4-chromanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-4H-1-benzopyran-4-one
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Synthesis routes and methods

Procedure details

In 100 ml of acetone 4.2 g (20 millimoles) of 6,7-dihydroxy-2,2-dimethyl-4-chromanone are dissolved and to the solution 8.3 g (60 millimoles) of potassium carbonate and 8.5 g (3.8 ml, 60 millimoles) of methyl iodide are added. The reaction mixture is refluxed for 7 hours whereupon a further amount of 2.8 g (1.2 ml, 20 millimoles) of methyl iodide are added. The reaction mixture is heated to boiling for 3 hours, the suspension formed is cooled under stirring, the precipitated inorganic salt is filtered off, washed twice with 20 ml of acetone each and the acetone is removed. The residue is crystallized from 80% ethanol. Thus 4.5 g of the desired compound are obtained, yield 95.2%. Mp.: 105°-106° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Yield
95.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Julca-Canto, MM Aguilar-Pérez, N Rios, JPB Sousa… - Tetrahedron …, 2016 - Elsevier
Lentinus strigellus is an edible macrofungus, which has been suggested to have medicinal uses. We report the isolation and structure elucidation of four new natural products 1–3 and 5 …
Number of citations: 10 www.sciencedirect.com

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